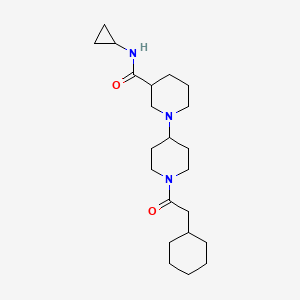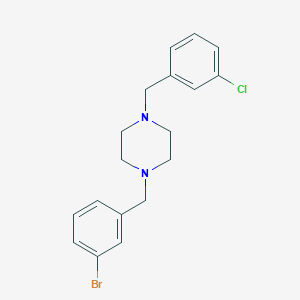![molecular formula C15H13N3OS B6068678 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone](/img/structure/B6068678.png)
1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone, also known as IMPET, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone is not fully understood, but studies have shown that it may work by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylases. These enzymes are involved in DNA replication and gene expression, respectively, and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone has a variety of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. Additionally, 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone is relatively stable and can be stored for extended periods of time. However, one limitation of using 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone and its potential applications in neuroprotection and other fields. Finally, the development of new synthesis methods for 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone may improve its solubility and expand its potential uses in lab experiments.
Synthesis Methods
The synthesis of 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone involves a multi-step process that includes the reaction of indole-3-carboxaldehyde with 6-methylpyrimidin-4-yl thioacetate in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. This method yields a high purity and yield of 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone.
Scientific Research Applications
1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone has been studied for its potential applications in various fields, including cancer treatment, Alzheimer's disease, and neuroprotection. Studies have shown that 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(1H-indol-3-yl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-10-6-15(18-9-17-10)20-8-14(19)12-7-16-13-5-3-2-4-11(12)13/h2-7,9,16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUIDPBCGPMZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-2-[1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperidinyl]-1H-benzimidazole](/img/structure/B6068595.png)
![N-[1-(4-methoxybenzyl)-4-piperidinyl]cyclohexanecarboxamide](/img/structure/B6068601.png)
![N-(2,4-dichlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6068604.png)
![2-{2-[(2,3-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6068612.png)
![4-chloro-N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B6068615.png)
![2-[4-[(5-methyl-2-furyl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6068623.png)

![(4-phenoxyphenyl){1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6068644.png)
![1-methyl-4-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperazine](/img/structure/B6068656.png)
![2'-(4-chlorophenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B6068660.png)

![5-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B6068668.png)
![7-(4-fluorophenyl)-3-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6068669.png)
![N-(2-methoxyethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B6068686.png)